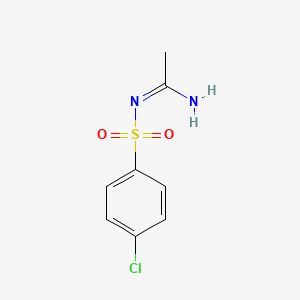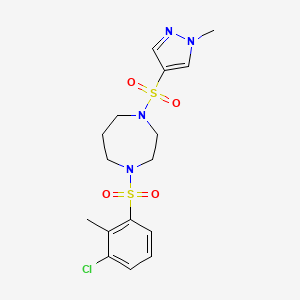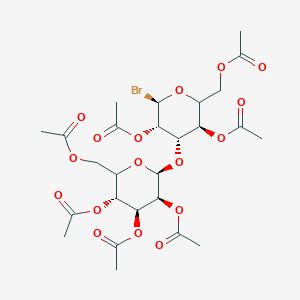
2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, exploiting their electronegativity and small size. For example, the synthesis of fluorinated benzamide neuroleptics demonstrates the utility of fluorine in medicinal chemistry, highlighting methods for incorporating fluorine into organic molecules (Mukherjee, 1991). Moreover, the creation of 2,2-difluorovinyl compounds via rhodium-catalyzed C-H activation showcases advanced techniques for introducing fluorine into complex molecules, offering pathways to synthesize fluorinated heterocycles (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, crystal structure analysis can reveal how fluorine substitution affects molecular conformation and intermolecular interactions, as seen in the study of various N-[2-(trifluoromethyl)phenyl]benzamides (Suchetan et al., 2016). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Fluorinated compounds participate in unique chemical reactions, attributed to the electronegative and lipophilic nature of fluorine. Research into the coupling reactions of benzamides with difluorovinyl tosylate highlights the potential to create diverse fluorinated heterocycles, offering insights into novel reaction pathways and mechanisms (Wu et al., 2017).
科学的研究の応用
Antioxidant Capacity Assays
Research into the antioxidant capacity of compounds often involves assays such as the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of substances. Although the specific compound was not directly studied, methodologies like these are crucial for understanding the antioxidant properties of a wide range of compounds, including potentially those with similar structures to the one specified (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, including radioligands, plays a significant role in the early detection and treatment evaluation of Alzheimer's disease. While the specific compound is not mentioned, the research into similar compounds for imaging purposes highlights the importance of structural design in developing diagnostic tools (Nordberg, 2007).
Synthesis Methodologies
The practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical entities. These synthesis methodologies can provide insights into the potential chemical manipulations and applications of the compound (Qiu et al., 2009).
Phase Behavior and Applications of Ionic Liquids
Studies on the phase behavior of ionic liquids with various solutes have implications for the solubility and potential applications of a wide range of compounds, including fluorinated ones. Understanding these interactions can lead to applications in separation processes and novel solvent systems (Visak et al., 2014).
特性
IUPAC Name |
2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZRCPZECCQCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)


![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)



